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molecular formula C9H7ClO B8346045 5-Chloro-4-methyl-benzofuran

5-Chloro-4-methyl-benzofuran

Cat. No. B8346045
M. Wt: 166.60 g/mol
InChI Key: RARARZUMNJVYAC-UHFFFAOYSA-N
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Patent
US05981572

Procedure details

A mixture of 5-chloro-4-methyl-benzofuran with 5-chloro-6-methyl-benzofuran (19.6 g), N-bromosuccinimide (23 g) and benzoyl peroxide (160 mg) in carbon tetrachloride (350 ml) was heated under reflux under a 200 W lamp for 36 h. The cooled mixture was filtered through hyflo and the filtrate evaporated to give the title compound as a dark oil (28.8 g)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[CH:7][C:6]=2[C:10]=1[CH3:11].ClC1C(C)=CC2[O:20][CH:19]=[CH:18]C=2C=1.BrN1[C:28](=[O:29])[CH2:27]CC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH2:8][CH:7]([O:20][CH2:19][CH3:18])[O:29][CH2:28][CH3:27])=[CH:6][C:10]=1[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C=CO2)C1C
Name
Quantity
19.6 g
Type
reactant
Smiles
ClC=1C(=CC2=C(C=CO2)C1)C
Name
Quantity
23 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
160 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under a 200 W lamp for 36 h
Duration
36 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered through hyflo
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OCC(OCC)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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